OM137 is the chemical compound N2,N2,N2',N2',N7,N7,N7',N7'-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine, widely known by its common name Spiro-OMeTAD (CAS 292170-13-9). It is the most established and widely used small-molecule hole-transport material (HTM) for fabricating high-performance perovskite solar cells (PSCs) in the conventional n-i-p device architecture. Its primary role is to efficiently extract positive charge carriers (holes) from the perovskite absorber layer and transport them to the electrode, a critical step for achieving high power conversion efficiency (PCE). While its pristine form has low conductivity, its properties are significantly enhanced through well-documented doping protocols, making it the de facto industry and academic gold standard against which new HTMs are compared.
Replacing OM137 (Spiro-OMeTAD) with alternative HTMs is a non-trivial decision that directly impacts device outcomes. The performance of a PSC is highly sensitive to the precise energy level alignment between the perovskite layer and the HTM, which governs the efficiency of hole extraction and minimizes voltage losses. Substitutes like polymeric HTMs (e.g., PTAA) or inorganic compounds (e.g., CuSCN) have different energy levels, mobilities, and require entirely different processing conditions and dopant strategies. Even close chemical analogs can exhibit altered film-forming properties or interact differently with the necessary dopants, leading to poor morphology, increased interfacial recombination, and a significant drop in both initial efficiency and long-term operational stability. Procuring the benchmark material ensures access to established, reproducible protocols, forming a reliable baseline for development and manufacturing.
OM137 (Spiro-OMeTAD) is the hole-transport material most frequently used in n-i-p architecture perovskite solar cells that achieve record-setting power conversion efficiencies (PCEs). Its use is integral to devices that have pushed PCE values beyond 25%, establishing it as the definitive benchmark for performance against which novel materials are judged.
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | Enables >25% PCE in champion n-i-p devices |
| Comparator Or Baseline | Other HTM classes (polymeric, inorganic, novel small molecules) which are typically compared against the Spiro-OMeTAD baseline. |
| Quantified Difference | Serves as the high-performance benchmark in the field. |
| Conditions | In doped form within a standard n-i-p planar perovskite solar cell architecture. |
For researchers or manufacturers aiming for the highest possible device efficiency, using the established benchmark material is the lowest-risk path to achieving state-of-the-art results.
OM137 (Spiro-OMeTAD) exhibits excellent thermal stability, a critical parameter for both the fabrication and long-term operation of solar cells. Thermogravimetric analysis (TGA) shows a decomposition temperature (Td) of 441 °C. This high thermal tolerance ensures the material does not degrade during thermal annealing steps common in device manufacturing (typically ≤150 °C) and contributes to better operational stability under real-world temperature fluctuations.
| Evidence Dimension | Decomposition Temperature (Td, 5% weight loss) |
| Target Compound Data | 441 °C |
| Comparator Or Baseline | Typical device annealing temperatures (≤150 °C) and many alternative organic semiconductors with lower stability. |
| Quantified Difference | Decomposition temperature is ~290 °C higher than typical processing temperatures. |
| Conditions | Thermogravimetric analysis (TGA). |
High thermal stability provides a wider and safer processing window during manufacturing and reduces the risk of material degradation, a key failure mode for devices operating in high-temperature environments.
While the pristine form of OM137 (Spiro-OMeTAD) has low conductivity (2.5 x 10⁻⁷ S cm⁻¹), its performance is unlocked through standardized doping protocols. The addition of common additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) increases conductivity by two orders of magnitude to ~2 x 10⁻⁵ S cm⁻¹. This doping process is essential for efficient device operation and is a well-understood, highly reproducible step in high-performance PSC fabrication, unlike the more experimental doping required for many novel materials.
| Evidence Dimension | Electrical Conductivity |
| Target Compound Data | ~2 x 10⁻⁵ S cm⁻¹ (with LiTFSI and tBP dopants) |
| Comparator Or Baseline | 2.5 x 10⁻⁷ S cm⁻¹ (pristine, undoped form) |
| Quantified Difference | ~100-fold increase in conductivity |
| Conditions | Thin film measurements with and without standard chemical dopants. |
This demonstrates that OM137 is not just a material but part of a well-characterized material *system*, allowing buyers to leverage established, public protocols to achieve high conductivity reliably, enhancing reproducibility.
In specific device architectures, such as carbon-based PSCs, inorganic alternatives may offer stability advantages. In a direct comparison, devices using copper(I) thiocyanate (CuSCN) as the HTM achieved a PCE of 14.7% with negligible hysteresis, outperforming the OM137 (Spiro-OMeTAD) based device which reached 12.4% PCE with significant hysteresis. The CuSCN device also showed superior stability, retaining 93% of its initial PCE after 80 days in a humid environment. However, Spiro-OMeTAD remains the material of choice for achieving the highest record efficiencies in more conventional n-i-p architectures.
| Evidence Dimension | Power Conversion Efficiency (PCE) and Stability |
| Target Compound Data | 12.4% PCE, significant hysteresis |
| Comparator Or Baseline | CuSCN: 14.7% PCE, negligible hysteresis, 93% PCE retention after 80 days |
| Quantified Difference | 2.3% lower absolute PCE and lower stability in this specific architecture. |
| Conditions | In a planar carbon-based perovskite solar cell (C-PSC) architecture. |
This clarifies the procurement decision: while OM137 is the benchmark for peak efficiency, buyers prioritizing long-term stability in humid conditions or developing specific architectures like C-PSCs may consider inorganic alternatives like CuSCN.
For research laboratories and commercial entities aiming to achieve state-of-the-art power conversion efficiencies (>25%) in n-i-p perovskite solar cells. The use of OM137 (Spiro-OMeTAD) is fundamental to replicating and advancing upon world-record device performances.
Ideal for teams requiring a highly reliable and well-characterized HTM to establish a stable and reproducible baseline process. The vast body of literature on Spiro-OMeTAD's processing, including its standardized doping protocols, minimizes process variability and accelerates development cycles.
Serves as the essential control and benchmark material for the validation of new hole-transport materials. Any novel HTM must be tested against the Spiro-OMeTAD standard to accurately gauge its relative improvement in efficiency, stability, or cost-effectiveness.